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Compound of Interest

Compound Name:
1-Methyl-4-oxocyclohexane-1-

carbonitrile

Cat. No.: B180417 Get Quote

Introduction: Strategic Importance in Medicinal
Chemistry
1-Methyl-4-oxocyclohexane-1-carbonitrile (CAS No. 121955-82-6) is a bifunctional molecule

featuring a ketone, a quaternary nitrile, and a rigid cyclohexane scaffold.[1] While seemingly

simple, this combination of features makes it a highly valuable component in the synthesis of

complex, biologically active molecules. Its primary role in the field is as a "Protein Degrader

Building Block," specifically for the construction of PROTACs.[1]

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal

system to eliminate disease-causing proteins.[2] The success of a PROTAC is critically

dependent on the geometry of the ternary complex it forms with the target protein and an E3

ligase. The linker connecting the two ends of the PROTAC is therefore not merely a spacer but

a key determinant of efficacy. The rigid, non-planar structure of the cyclohexane ring in 1-
methyl-4-oxocyclohexane-1-carbonitrile provides a conformationally constrained element for

linker design, which can help to pre-organize the molecule into a bioactive conformation and

improve pharmacokinetic properties.[3]

Table 1: Physicochemical Properties of 1-Methyl-4-oxocyclohexane-1-carbonitrile
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Property Value Source

CAS Number 121955-82-6 [1]

Molecular Formula C₈H₁₁NO [1]

Molecular Weight 137.18 g/mol [1]

Appearance
Predicted: Colorless oil or low-

melting solid
-

Purity
Commercially available at

≥97%
[1]

Synthesis and Mechanistic Rationale
The synthesis of 1-methyl-4-oxocyclohexane-1-carbonitrile is a two-step process starting

from the commercially available 1,4-dioxaspiro[4.5]decane-8-carbonitrile. This strategy involves

the deprotection of a ketal-protected precursor to reveal the ketone, followed by a selective α-

methylation.
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Step 1: Ketal Deprotection

Step 2: α-Methylation

1,4-Dioxaspiro[4.5]decane-8-carbonitrile

4-Oxocyclohexanecarbonitrile

HCl (aq), THF, 60°C

4-Oxocyclohexanecarbonitrile

1-Methyl-4-oxocyclohexane-1-carbonitrile

1. KOH, Anisole
2. PhMe₃NI

Click to download full resolution via product page

Figure 1: Overall synthesis workflow from protected precursor.

Step 1: Synthesis of the Precursor, 4-
Oxocyclohexanecarbonitrile
The first step is the acid-catalyzed hydrolysis of the ethylene glycol ketal of the starting

material. This is a standard and robust reaction to deprotect a ketone.

Experimental Protocol:

To a 5000 mL three-necked flask, add 200.6 g (1.2 mol) of 1,4-dioxaspiro[4.5]decane-8-

carbonitrile, 72 g (1.2 mol) of boric acid, 2000 mL of water, and an appropriate amount of

hydrochloric acid.
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Add 1000 mL of tetrahydrofuran (THF) and an additional 500 mL of water to the flask.

Heat the mixture to 60°C with stirring. The reaction progress should be monitored by Gas

Chromatography (GC) or Thin Layer Chromatography (TLC).

Once the reaction is complete (typically when <2% of the starting material remains), cool the

mixture to room temperature.

Extract the aqueous mixture with dichloromethane (3 x 500 mL).

Combine the organic layers and remove the solvent by distillation under reduced pressure.

The crude product is then purified by vacuum distillation (e.g., at 100°C and 2 mmHg) to

yield 4-oxocyclohexanecarbonitrile as a clear, colorless oil.

Causality and Self-Validation:

Choice of Acid: Hydrochloric acid is a strong, non-oxidizing acid, ideal for ketal hydrolysis

without promoting side reactions.

Use of THF: THF serves as a co-solvent to ensure miscibility between the aqueous acid and

the organic starting material, thereby increasing the reaction rate.

Boric Acid: While not strictly necessary for the hydrolysis itself, boric acid can act as a mild

Lewis acid catalyst and buffer.

Validation: The purity of the intermediate should be confirmed by GC (e.g., >98%) and its

structure verified by ¹H NMR and IR spectroscopy before proceeding to the next step. The IR

spectrum should show a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and the

disappearance of the C-O stretches associated with the ketal.

Step 2: α-Methylation to Yield 1-Methyl-4-
oxocyclohexane-1-carbonitrile
This step involves the selective methylation of the carbon atom that is alpha to both the ketone

and the nitrile group. This is achieved by forming the enolate of the ketone and then quenching

it with a methylating agent.
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Experimental Protocol:

In an 8 mL glass vial equipped with a magnetic stirring bar, charge 100 mg of 4-

oxocyclohexanecarbonitrile (1 equiv) and potassium hydroxide (KOH, 2 equiv).

Seal the vial with a septum screw cap. Evacuate and backfill with argon three times.

Add 2 mL of anisole (as solvent) via syringe.

Add phenyl trimethylammonium iodide (PhMe₃NI, 2 equiv) as the methylating agent.

Stir the reaction mixture vigorously at a controlled temperature (optimization may be

required, e.g., starting at room temperature and gently heating if necessary). Monitor the

reaction by TLC or LC-MS.

Upon completion, quench the reaction with a mild acidic workup (e.g., dilute HCl) to

neutralize the base and protonate any remaining enolate. This also converts the N,N-

dimethylaniline byproduct into its water-soluble salt.

Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

The crude product should be purified by flash column chromatography on silica gel.

Causality and Self-Validation:

Choice of Base: KOH is a strong base capable of deprotonating the α-carbon. The protons

alpha to the ketone are significantly more acidic (pKa ≈ 19-20 in DMSO) than those alpha to

a nitrile (pKa ≈ 30 in DMSO), ensuring selective enolate formation at the desired position.

Choice of Methylating Agent: Phenyl trimethylammonium iodide is a safe and easy-to-handle

solid methylating agent. It avoids the use of more hazardous reagents like methyl iodide or

dimethyl sulfate. The byproduct, N,N-dimethylaniline, is easily removed by an acidic wash.

Solvent: Anisole is a relatively high-boiling, non-protic solvent suitable for this type of

reaction.
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Validation: The final product's identity and purity must be confirmed through comprehensive

spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) as detailed in the

following section.

Molecular Structure Elucidation
As experimental spectra for 1-methyl-4-oxocyclohexane-1-carbonitrile are not widely

available in the public domain, this section provides a detailed analysis based on predicted

spectroscopic data, grounded in established principles of organic spectroscopy.

C1 C2,6 C3,5 C4 CH₃ CN

Click to download full resolution via product page

Figure 2: Structure of 1-Methyl-4-oxocyclohexane-1-carbonitrile with key positions labeled
for NMR analysis.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the methyl

group and the three sets of inequivalent methylene protons on the cyclohexane ring.

δ ~ 1.5 ppm (Singlet, 3H): This signal corresponds to the protons of the methyl group at the

C1 position. It is a singlet because there are no adjacent protons.

δ ~ 2.0-2.2 ppm (Multiplet, 4H): This complex multiplet arises from the four protons at the C2

and C6 positions, which are alpha to the nitrile group.

δ ~ 2.4-2.6 ppm (Multiplet, 4H): This downfield multiplet corresponds to the four protons at

the C3 and C5 positions, which are alpha to the carbonyl group. The electron-withdrawing

effect of the ketone deshields these protons more than those at C2/C6.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
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The ¹³C NMR spectrum is expected to show six signals, corresponding to the six unique carbon

environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom(s)
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (C4) ~208
Typical for a cyclohexanone

carbonyl carbon.

C≡N ~122
Characteristic chemical shift

for a nitrile carbon.

C3, C5 ~38
Methylene carbons alpha to

the carbonyl group.

C2, C6 ~35
Methylene carbons adjacent to

the quaternary carbon.

C1 ~40

Quaternary carbon, deshielded

by the attached nitrile and

methyl groups.

-CH₃ ~25
Methyl carbon attached to the

quaternary center.

Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.

~2240 cm⁻¹ (Medium, Sharp): This absorption is characteristic of a C≡N (nitrile) stretch.

Because the nitrile is on a quaternary carbon, the intensity may be weaker than for a nitrile

with an alpha-proton.

~1715 cm⁻¹ (Strong, Sharp): This is a strong absorption characteristic of a C=O (ketone)

stretch in a six-membered ring.

~2950-2850 cm⁻¹ (Medium-Strong): These bands correspond to the C-H stretching of the

methyl and methylene groups.
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Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak

and characteristic fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the

compound [C₈H₁₁NO]⁺.

Key Fragments: Fragmentation would likely involve α-cleavage adjacent to the carbonyl

group and loss of the nitrile or methyl group. Common fragments might include m/z = 122

([M-CH₃]⁺), m/z = 111 ([M-CN]⁺), and fragments resulting from cleavage of the cyclohexane

ring.

Application as a Rigid Linker in PROTACs
The structural features of 1-methyl-4-oxocyclohexane-1-carbonitrile make it an excellent

building block for PROTAC linkers.

Target Protein Ligand (Warhead) Linker 1-Methyl-4-oxocyclohexane-1-carbonitrile core E3 Ligase Ligand (e.g., for VHL, CRBN)

Click to download full resolution via product page

Figure 3: Conceptual role of the molecule as a rigid core within a PROTAC linker.

The ketone and nitrile functional groups provide two orthogonal points for chemical

modification, allowing for the attachment of the "warhead" (which binds the target protein) and

the "anchor" (which binds the E3 ligase). For example, the ketone can be converted to an

amine via reductive amination, or to a hydroxyl group via reduction, providing a nucleophilic

handle for linker attachment. The nitrile can be reduced to a primary amine or hydrolyzed to a

carboxylic acid, offering another point of attachment with different chemical properties.

The most significant contribution of this building block is the rigid cyclohexane core. Flexible

linkers (like long alkyl or PEG chains) can adopt many conformations, some of which may not

be conducive to forming a stable and productive ternary complex. By incorporating a rigid

scaffold like 1-methyl-4-oxocyclohexane-1-carbonitrile, medicinal chemists can exert greater

control over the linker's three-dimensional structure. This can:
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Reduce the entropic penalty of forming the ternary complex, potentially increasing binding

affinity and degradation efficiency.

Improve cell permeability and metabolic stability by reducing the flexibility and polar surface

area of the PROTAC molecule.

Provide defined exit vectors for the rest of the linker, allowing for more precise and

predictable positioning of the two binding ligands.

Safety and Handling
As a laboratory chemical, 1-methyl-4-oxocyclohexane-1-carbonitrile should be handled with

appropriate care.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of

any vapors.

Storage: Store in a tightly sealed container in a cool, dry place.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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